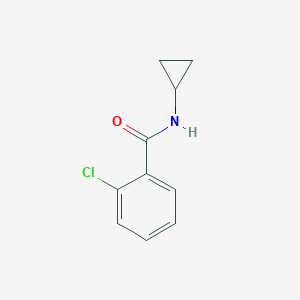

2-chloro-N-cyclopropylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88229-17-8 |

|---|---|

Molecular Formula |

C10H10ClNO |

Molecular Weight |

195.64 g/mol |

IUPAC Name |

2-chloro-N-cyclopropylbenzamide |

InChI |

InChI=1S/C10H10ClNO/c11-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6H2,(H,12,13) |

InChI Key |

VMRXNYYUXQFGFK-UHFFFAOYSA-N |

SMILES |

C1CC1NC(=O)C2=CC=CC=C2Cl |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro N Cyclopropylbenzamide and Analogous Amide Derivatives

Classical and Contemporary Approaches to N-Cyclopropylbenzamide Synthesis

The construction of the N-cyclopropylbenzamide scaffold is a key step, often followed by modifications such as halogenation.

Amidation Reactions Involving Cyclopropylamines

The most direct method for synthesizing N-cyclopropylbenzamides is the reaction of a benzoic acid derivative with cyclopropylamine (B47189). This can be achieved through several activation methods. One common approach involves converting the carboxylic acid to a more reactive species, such as an acid chloride. For instance, 2-chlorobenzoic acid can be reacted with a chlorinating agent like thionyl chloride to form 2-chlorobenzoyl chloride, which then readily reacts with cyclopropylamine to yield 2-chloro-N-cyclopropylbenzamide.

Alternatively, direct amidation can be accomplished using coupling reagents that facilitate the formation of the amide bond without the need for isolating the acid chloride. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine (B128534) or DIPEA (N,N-Diisopropylethylamine) are effective for this transformation. sci-hub.se

Transamidation reactions offer another route, where an existing amide is exchanged with a different amine. For example, N,N-dimethylformamide (DMF) can react with cyclopropylamine in the presence of a strong base like potassium tert-butoxide to form the corresponding N-cyclopropyl formamide. researchgate.netorganic-chemistry.org While this demonstrates the feasibility of using cyclopropylamine in transamidation, the reaction can sometimes lead to ring-opening of the cyclopropyl (B3062369) group, yielding enamides under certain conditions. organic-chemistry.orgnih.gov

Introduction of Halogenation on the Benzamide (B126) Aromatic Core

Halogenation of the benzamide aromatic ring is a critical step for creating derivatives like this compound. The timing of this step can vary. In many synthetic sequences, the halogen is introduced at the benzoic acid stage, prior to amidation. For example, 2-chlorobenzoic acid is a readily available starting material for the synthesis of this compound.

For multi-halogenated benzamides, the specific positioning of the halogens is crucial. For instance, in the synthesis of 4-bromo-2-chloro-N-cyclopropylbenzamide, the chlorine is typically present on the starting benzoic acid, and the bromine is introduced at the 2-chlorophenol (B165306) stage via melt bromination before its conversion to the corresponding benzoic acid.

Direct halogenation of the N-cyclopropylbenzamide core is also possible. However, controlling the regioselectivity can be challenging. Palladium catalysis can offer a solution, directing the halogenation to a specific position. nih.gov

Palladium-Catalyzed C-H Activation Strategies for Benzamide Formation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex benzamides. nih.govrsc.org This strategy allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

In the context of benzamide synthesis, a directing group on the substrate coordinates to the palladium catalyst, bringing it into proximity of a specific C-H bond. For N-substituted benzamides, the amide group itself can act as a directing group, facilitating ortho-C-H activation. This allows for the introduction of various substituents at the ortho position of the benzene (B151609) ring.

While direct palladium-catalyzed synthesis of this compound from N-cyclopropylbenzamide is a plausible route, the more common application of this technology is in the further functionalization of pre-existing benzamides. For example, a pre-formed this compound could potentially undergo further C-H activation at other positions on the aromatic ring to introduce additional functional groups. The development of chiral ligands for palladium has also enabled enantioselective C-H functionalization, opening avenues for the synthesis of chiral benzamide derivatives. snnu.edu.cn

Advanced and Sustainable Synthesis Techniques for Amide Bonds

In recent years, there has been a significant push towards developing more sustainable and efficient methods for amide bond formation, including for the synthesis of benzamides like this compound.

Continuous Flow Chemistry for Amide Bond Formation

Continuous flow chemistry offers several advantages over traditional batch processing for amide synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comrsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. scielo.br

This technology is well-suited for amidation reactions, which can sometimes be highly exothermic. The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing runaway reactions. Furthermore, unstable intermediates can be generated and consumed in situ, avoiding the need for their isolation and purification. While specific examples of the continuous flow synthesis of this compound are not prevalent in the literature, the general principles of flow chemistry are applicable to its production. For instance, the reaction between 2-chlorobenzoyl chloride and cyclopropylamine could be readily adapted to a flow process.

Green Chemistry Principles in Benzamide Synthesis

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.orgmsu.edu These principles are increasingly being applied to the synthesis of benzamides. researchgate.net

Key green chemistry considerations for benzamide synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. mlsu.ac.in Direct amidation reactions are generally more atom-economical than those requiring activating agents that are not incorporated into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. mlsu.ac.in

Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. mlsu.ac.in Palladium-catalyzed C-H activation is an example of a catalytic approach that can be more sustainable than traditional methods.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. mlsu.ac.in

Reduction of Derivatives: Avoiding the use of protecting groups and other temporary modifications to simplify the synthetic process and reduce waste. acs.orgscispace.com

Solvent-Free Reaction Protocols

The elimination of volatile and often hazardous organic solvents is a primary goal in green chemistry. pharmafeatures.com Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower energy consumption, and minimized risk of chemical exposure. pharmafeatures.com Several solvent-free methods have been developed for amide synthesis, driven by thermal energy, mechanochemistry, or the use of solid-supported catalysts. pharmafeatures.comcem.com

One effective solvent-free approach involves the direct heating of a mixture of a carboxylic acid and an amine. semanticscholar.orgresearchgate.net The use of a catalyst, such as boric acid, can significantly enhance the reaction rate and yield. semanticscholar.orgresearchgate.net This method is straightforward, requiring simple trituration of the reactants with the catalyst followed by heating. semanticscholar.orgresearchgate.net

Another prominent solvent-free technique is mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to initiate chemical reactions. pharmafeatures.com This method has been successfully applied to amide synthesis, offering a powerful alternative to traditional solvent-based approaches. pharmafeatures.com

The use of coupling agents that also serve as the reaction medium is another strategy. For instance, various methoxysilanes have been employed as coupling agents in a one-pot, solvent-free synthesis of amides from carboxylic acids and amines. rsc.orgnih.gov This procedure is notable for its good to excellent yields and its tolerance to air and moisture. rsc.orgnih.gov A multi-gram scale synthesis using this method has been demonstrated, highlighting its potential for larger-scale production. rsc.orgnih.gov

Solid-supported catalysts have also proven effective in solvent-free amide synthesis. A Ni-Al double-layered nanocatalyst has been developed for the chemoselective synthesis of N-(2-hydroxyphenyl)benzamide derivatives from 2-aminophenol (B121084) and benzoyl chloride, affording excellent yields in a short reaction time. acs.org The catalyst's structure and activity can be retained for recycling, adding to the sustainability of the process. acs.org

Below is a table summarizing various solvent-free methods for amide synthesis.

| Catalyst/Method | Reactants | Reaction Conditions | Yield (%) | Reference(s) |

| Boric Acid | Carboxylic Acid, Urea | Trituration, Direct Heating | Good | semanticscholar.orgresearchgate.net |

| Methoxysilanes | Carboxylic Acid, Amine | Neat, Room Temp to Heating | Good to Excellent | rsc.orgnih.gov |

| Ni-Al Nanocatalyst | 2-Aminophenol, Benzoyl Chloride | Solvent-free | Excellent | acs.org |

| TaCl5-Silica gel | Anhydride, Amine | Microwave Irradiation | High | organic-chemistry.org |

Utilization of Bio-Derived Solvents and Sustainable Catalysis

In cases where a solvent is necessary, the use of bio-derived alternatives is a key aspect of green chemistry, aiming to replace petroleum-based solvents with those derived from renewable resources. scispace.comrsc.org Furthermore, the development of sustainable catalytic systems, including biocatalysis and the use of earth-abundant metals, is crucial for minimizing the environmental impact of chemical synthesis. scispace.comsigmaaldrich.com

Bio-Derived Solvents:

Several bio-derived solvents have been investigated and found to be effective for amide synthesis. Cyrene™, a solvent derived from cellulose, has been successfully used as a replacement for N,N-dimethylformamide (DMF) in HATU-mediated amide and peptide synthesis. scispace.comrsc.org It has also been shown to be an effective medium for the synthesis of amides from acid chlorides and primary amines, with a simple aqueous work-up procedure for its removal. rsc.org

γ-Valerolactone (GVL), another bio-derived solvent, has been employed in the continuous flow synthesis of amides. benthamdirect.combohrium.com This method allows for the coupling of acids and amines under mild conditions with simple filtration, avoiding extensive purification. benthamdirect.combohrium.com

Terpene-based solvents, such as terpinolene, p-cymene, and D-limonene, have been shown to be suitable non-polar media for lipase-catalyzed amidation reactions. researchgate.netwhiterose.ac.uk These renewable solvents provide a greener alternative to traditional petrochemical-derived solvents. researchgate.netwhiterose.ac.uk

Sustainable Catalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to amide bond formation. rsc.org Lipases, in particular, have been extensively studied for this purpose. Candida antarctica lipase (B570770) B (CALB) has been shown to be a powerful biocatalyst for the direct amidation of free carboxylic acids with amines in green solvents like cyclopentyl methyl ether (CPME). nih.govmdpi.com This enzymatic method is simple, efficient, and avoids the need for additives. nih.govmdpi.com Similarly, Pseudomonas stutzeri lipase (PSL) has been used for amidation reactions in various bio-based solvents. researchgate.netwhiterose.ac.uk

In addition to biocatalysis, the use of catalysts based on earth-abundant and non-toxic metals is a key area of research. A manganese(I)-based catalytic system has been developed for the methoxymethylation of primary amides using methanol (B129727) as both a reagent and a solvent, proceeding with the liberation of dihydrogen. rsc.org This method represents a green and step-economical route to N-(methoxymethyl)benzamide derivatives. rsc.org Iron-catalyzed C-H arylation of benzamides, enabled by electricity as the sole oxidant, has also been reported as a sustainable transformation. nih.gov

The following table provides examples of amide synthesis using bio-derived solvents and sustainable catalysts.

| Solvent/Catalyst | Reactants | Key Features | Reference(s) |

| Cyrene™ | Acid Chloride, Amine | Bio-alternative to DMF, simple work-up | rsc.org |

| γ-Valerolactone (GVL) | Acid, Amine | Continuous flow, mild conditions | benthamdirect.combohrium.com |

| Candida antarctica lipase B (CALB) | Carboxylic Acid, Amine | Biocatalysis in green solvent (CPME) | nih.govmdpi.com |

| Mn(I) Catalyst | Primary Amide, Methanol | Earth-abundant metal, H2 liberation | rsc.org |

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comscripps.edu This is achieved by conceptually breaking bonds (disconnections) that correspond to known, reliable chemical reactions. youtube.comscripps.edu

For the target molecule, This compound , the most logical disconnection is the amide bond. This is a common and reliable disconnection, as numerous methods exist for the formation of amide bonds.

Disconnection of the Amide Bond:

The C-N bond of the amide group in this compound can be disconnected to yield two synthons: an acyl cation equivalent derived from 2-chlorobenzoic acid and an amine anion equivalent of cyclopropylamine.

Figure 1: Retrosynthetic disconnection of the amide bond in this compound.

The corresponding synthetic equivalents for these synthons are 2-chlorobenzoyl chloride (an activated form of 2-chlorobenzoic acid) and cyclopropylamine .

Forward Synthesis:

The synthesis in the forward direction would involve the reaction of 2-chlorobenzoyl chloride with cyclopropylamine. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. The reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, one could start from 2-chlorobenzoic acid and couple it directly with cyclopropylamine using one of the many available coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). This approach aligns with many of the sustainable methodologies discussed previously, especially if conducted in a green solvent or under solvent-free conditions.

This retrosynthetic analysis provides a straightforward and efficient route to this compound from readily available starting materials.

Computational and Theoretical Investigations of 2 Chloro N Cyclopropylbenzamide

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of many-body systems, making it highly suitable for studying organic molecules. ajrconline.orgnanobioletters.com These calculations provide a theoretical framework for understanding the molecule's geometry, electronic distribution, and spectroscopic characteristics.

The electronic properties of a molecule are fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO is an electron acceptor, determining its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. derpharmachemica.com For 2-chloro-N-cyclopropylbenzamide, the distribution of these orbitals would likely show the HOMO density concentrated around the electron-rich regions such as the amide and the aromatic ring, while the LUMO would be distributed over the electron-deficient areas. DFT calculations are employed to precisely map these orbitals and quantify the energy gap, thereby predicting the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data from DFT Analysis (Note: Data below is representative of typical outputs from DFT calculations for aromatic amides and is for illustrative purposes.)

| Parameter | Description | Typical Value Range | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 eV | Correlates with chemical stability and reactivity |

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.govnih.gov By calculating the frequencies of the normal modes of vibration, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific absorption bands to corresponding functional groups. nih.gov For this compound, key vibrational modes would include N-H stretching, C=O stretching of the amide group, C-Cl stretching, and various vibrations associated with the benzene (B151609) and cyclopropyl (B3062369) rings.

Non-covalent interactions are critical in determining the three-dimensional structure of molecules in condensed phases and their binding to biological macromolecules. encyclopedia.pub For this compound, several such interactions are significant:

Hydrogen Bonding: The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), allowing molecules to form intermolecular hydrogen bonds, typically linking them into chains or dimers in the solid state. semanticscholar.orgresearchgate.net

Halogen Bonding: The chlorine atom can act as a Lewis acid (halogen bond donor), forming interactions with electron-rich atoms like oxygen or nitrogen. mdpi.com

π-Interactions: The electron-rich aromatic ring can participate in π-π stacking or Cl-π interactions, where the chlorine atom interacts with the face of a nearby aromatic ring. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational simulation that predicts the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein. ekb.eg This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.

Docking simulations place this compound into the active site of a target protein, generating multiple possible binding poses. These poses are then scored based on various criteria to identify the most favorable binding mode. The analysis of this mode reveals an "interaction fingerprint," which is a detailed map of all the non-covalent interactions between the ligand and the amino acid residues of the protein. researchgate.net For this compound, this would typically involve:

Hydrogen bonds between the amide N-H or C=O and polar residues.

Hydrophobic interactions involving the cyclopropyl and phenyl groups with nonpolar residues. nih.gov

Halogen bonds between the chlorine atom and backbone carbonyls or other suitable acceptor groups. nih.govnih.gov

These predicted interactions provide hypotheses about which functional groups on the ligand are essential for binding and can guide the design of more potent analogs.

A key output of molecular docking is the estimation of the binding energy, which quantifies the binding affinity between the ligand and the protein. mdpi.com A lower, more negative binding energy generally indicates a more stable protein-ligand complex and higher affinity.

In a molecular docking study targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a protein implicated in breast cancer, this compound was evaluated alongside other cyclopropyl amine derivatives. wisdomlib.org The study used the HER2 receptor structure from the Protein Data Bank (PDB ID: 1MFG) to perform the docking analysis. wisdomlib.org The results provided a quantitative measure of the binding affinity for each compound, highlighting the potential of this chemical scaffold as a basis for developing HER2 inhibitors. wisdomlib.org

Table 2: Binding Energies of Cyclopropyl Amine Derivatives with HER2 Receptor (PDB ID: 1MFG)

| Compound | Chemical Name | Binding Energy (kcal/mol) | Reference |

| 1F | This compound | -5.29 | wisdomlib.org |

| 1C | N-cyclopropyl-4-methoxybenzamide | -5.86 | wisdomlib.org |

| 1E | 3,4-dichloro-N-cyclopropylbenzamide | -5.50 | wisdomlib.org |

The binding energy of -5.29 kcal/mol for this compound indicates a competitive binding capability, suggesting it could serve as an effective ligand for the HER2 receptor. wisdomlib.orgwjpr.net Such computational insights are invaluable for prioritizing compounds for further experimental testing in drug discovery pipelines. wisdomlib.org

Principles of Quantitative Structure-Activity Relationships (QSAR) for Benzamide (B126) and Cyclopropyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. igi-global.comnih.gov These models are pivotal in modern drug discovery, enabling the prediction of a compound's activity and facilitating the design of new, more potent molecules. nih.govjppres.com For derivatives of benzamide and compounds containing a cyclopropyl group, QSAR studies provide a framework for understanding how specific structural modifications influence their biological effects.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. pharmacophorejournal.com By developing mathematical equations that relate structural descriptors to activity, researchers can systematically explore the chemical space and prioritize the synthesis of compounds with the highest predicted efficacy. igi-global.comjppres.com

The QSAR Development Process

The creation of a robust QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled. jppres.compjps.pk This data set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. pjps.pknih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's properties, are calculated for each compound in the data set. pjps.pk These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and structural keys.

3D Descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP). mdpi.com

Model Building: Statistical methods are employed to establish a relationship between the calculated descriptors and the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). mdpi.comnih.gov

Model Validation: The predictive ability of the QSAR model is rigorously assessed using internal validation (e.g., cross-validation) and external validation with the test set. nih.govmdpi.com

Application to Benzamide Derivatives

QSAR studies on various benzamide derivatives have revealed key structural features that govern their activity. For instance, in a study on benzylidene hydrazine (B178648) benzamides as anticancer agents, the best QSAR model highlighted the importance of descriptors such as the logarithm of the octanol/water partition coefficient (LogS), a rerank score, and molar refractivity (MR). jppres.com The resulting equation demonstrated a strong correlation between these properties and the anticancer activity against a human lung cancer cell line. jppres.com

In another study focusing on benzamide derivatives as glucokinase activators, 3D-QSAR models were developed. nih.gov These models, including atom-based and field-based approaches, yielded statistically significant results, indicating their predictive capability. nih.gov The contour maps generated from these studies provide a visual representation of how steric, electrostatic, and hydrophobic fields influence activity, guiding the design of more potent analogues. nih.gov

Research on benzamide derivatives as inhibitors of various enzymes has also utilized QSAR. For example, studies on ROCK1 inhibitors and xanthine (B1682287) oxidase inhibitors have successfully employed QSAR to identify crucial descriptors and build predictive models. nih.govtandfonline.com These investigations often point to the importance of electrostatic and steric fields in the interaction between the benzamide ligand and its target protein. tandfonline.com

Application to Cyclopropyl Derivatives

The cyclopropyl group is a valuable moiety in medicinal chemistry due to its unique conformational properties and its ability to influence the electronic nature of a molecule. unl.pt N-cyclopropylanilines, for instance, are known to undergo irreversible ring-opening upon single-electron oxidation, a property that has been exploited in mechanistic studies. acs.org

In the context of QSAR, the steric and electronic properties of the cyclopropyl group are of particular interest. A 3D-QSAR study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives as D₃R-selective ligands found that steric, electrostatic, and hydrophobic fields played significant roles in their binding affinity. mdpi.com The models indicated that bulky hydrophobic groups on the benzene ring of the cyclopropyl side chain were preferred. mdpi.com

Hypothetical QSAR Considerations for this compound

While specific QSAR studies on this compound are not extensively documented in the literature, the principles derived from studies on related benzamide and cyclopropyl derivatives can be applied to hypothesize the key structural determinants of its activity.

For this compound, a QSAR model would likely consider the following:

Electronic Effects: The chlorine atom at the 2-position of the benzene ring is an electron-withdrawing group, which will influence the electron density of the aromatic ring and the amide bond. Descriptors related to electronegativity and partial charges would be important.

Steric Factors: The size and position of the chloro substituent and the cyclopropyl group will affect how the molecule fits into a binding pocket. Steric descriptors like molar volume and surface area would be relevant.

Conformational Flexibility: The rotational freedom around the amide bond and the orientation of the cyclopropyl group relative to the benzamide core would be important. Conformational analysis could provide insights into the low-energy conformations that are likely to be biologically active. elsevierpure.com

The following table summarizes hypothetical descriptors and their potential influence on the activity of this compound, based on general principles of QSAR for related compounds.

| Descriptor Category | Specific Descriptor | Potential Influence on Activity of this compound |

| Electronic | Hammett constant (σ) of the 2-chloro substituent | Influences the acidity of the amide N-H and the reactivity of the carbonyl group. |

| Partial atomic charges | Determines electrostatic interactions with the target protein. | |

| Steric | Molar Refractivity (MR) | Reflects the volume and polarizability of the molecule, affecting binding affinity. |

| van der Waals volume | Indicates the space-filling properties of the molecule, crucial for receptor fit. pjps.pk | |

| Hydrophobic | LogP (octanol/water partition coefficient) | Governs the molecule's ability to partition into lipid bilayers and interact with hydrophobic regions of the target. |

| Topological | Wiener index | Relates to the branching and compactness of the molecule, which can influence its overall shape and interaction profile. |

The development of a predictive QSAR model for this compound and its analogues would enable the systematic modification of its structure to optimize its biological activity for a specific therapeutic target.

Biochemical Mechanisms and Interactions of N Cyclopropylbenzamide Derivatives in Vitro Studies

Enzyme Inhibition Mechanisms Involving Cyclopropyl (B3062369) Moieties

The cyclopropyl group is a significant structural feature in medicinal chemistry, often incorporated into drug candidates to enhance potency and modulate metabolic stability. hyphadiscovery.com Its inherent ring strain makes it susceptible to unique chemical transformations that can be exploited for enzyme inhibition. In the context of N-cyclopropylbenzamide derivatives, the cyclopropyl moiety plays a crucial role in the mechanism of enzyme interaction, which can range from reversible binding to irreversible inactivation.

Mechanism-based inactivation, also known as suicide inhibition, is a process where an enzyme converts a substrate into a reactive intermediate that then irreversibly inactivates the enzyme. nih.gov The high strain energy of the cyclopropane (B1198618) ring makes it a latent reactive functional group that can be activated by enzymatic processes.

In vitro studies have shown that cyclopropylamines can act as mechanism-based inactivators for enzymes like cytochrome P450. frontiersin.org The inactivation mechanism often involves an initial one-electron oxidation of the cyclopropylamine (B47189) nitrogen by the enzyme, forming an aminyl radical. This is followed by rapid opening of the cyclopropane ring to generate a carbon-centered radical. frontiersin.org This highly reactive radical can then form a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation. hyphadiscovery.comfrontiersin.org This ring-opening mechanism is a key feature of the irreversible inhibition observed with some cyclopropyl-containing compounds. frontiersin.org

For example, studies on N-benzyl-N-cyclopropylamine with cytochrome P450 have demonstrated this pathway, where the ring-opening of the cyclopropyl group leads to a C-centered radical that covalently binds to the enzyme, causing its inactivation. frontiersin.org

The interaction of N-cyclopropylbenzamide derivatives with enzymes can be either reversible or irreversible, and these interactions are characterized by specific kinetic parameters determined through in vitro assays. nih.govresearchgate.net

Reversible Inhibition: In this mode of inhibition, the inhibitor binds to the enzyme through non-covalent interactions, and the enzyme-inhibitor complex can readily dissociate. mdpi.com The potency of a reversible inhibitor is typically quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition. nih.gov Different types of reversible inhibition, such as competitive, non-competitive, and mixed-type, can be distinguished by analyzing the enzyme kinetics in the presence of varying concentrations of the substrate and inhibitor. researchgate.net

Irreversible Inhibition: This form of inhibition occurs when the inhibitor forms a stable, covalent bond with the enzyme. nih.gov The kinetics of irreversible inhibition are often time-dependent, and the potency is characterized by two parameters: the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI). researchgate.net Mechanism-based inhibitors are a classic example of irreversible inhibitors. researchgate.netnih.gov

The determination of whether an inhibitor acts reversibly or irreversibly is crucial for understanding its pharmacological profile and potential for drug-drug interactions. nih.gov In vitro enzyme assays, such as dialysis or dilution experiments, are used to differentiate between these two modes of inhibition. researchgate.net

Investigation of In Vitro Interactions with Specific Enzyme Families

N-cyclopropylbenzamide derivatives have been investigated for their interactions with several key enzyme families implicated in various physiological and pathological processes.

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that play a critical role in the metabolism of neurotransmitters. mdpi.com They are important targets for the treatment of depression and neurodegenerative diseases. researchgate.net Several cyclopropyl-containing compounds have been shown to be potent MAO inhibitors. nih.gov

In vitro studies have demonstrated that N-cyclopropyl-α-methylbenzylamine is a time-dependent, irreversible inhibitor of both MAO-A and MAO-B. nih.gov The mechanism of inactivation by this compound involves the formation of a covalent bond with a cysteine residue within the active site of the enzyme. nih.gov The cyclopropylamine moiety is essential for this inactivating activity.

The selectivity of these inhibitors for MAO-A versus MAO-B can be modulated by substitutions on the aromatic ring. For instance, some benzylamine-sulfonamide derivatives have shown selective inhibition of human MAO-B (hMAO-B). nih.gov Kinetic studies, such as Lineweaver-Burk plots, are used to determine the nature of the inhibition (e.g., competitive, non-competitive). nih.govmdpi.com

| Compound/Derivative Class | Enzyme | Inhibition Type | IC50 / Ki | Key Findings |

| N-cyclopropyl-α-methylbenzylamine | MAO-A, MAO-B | Irreversible | - | Inactivates both isozymes by covalent modification of a cysteine residue. nih.gov |

| 1-Phenylcyclopropylamine | MAO-A | Irreversible | High KI | Inactivates MAO-A by attachment to the flavin cofactor. nih.gov |

| Benzylamine-sulfonamide derivatives | hMAO-B | Non-competitive | 0.041 µM (for compound 4i) | Potent and selective inhibition of hMAO-B. nih.gov |

| Thiazolylhydrazine-piperazine derivatives | MAO-A | Competitive | 0.057 µM (for compound 3e) | Selective and potent inhibition of MAO-A. mdpi.com |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones. nih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov The benzamide (B126) functional group is a key structural feature in a number of HDAC inhibitors. nih.goveurekaselect.com

In vitro assays using recombinant human HDAC isoforms are employed to determine the inhibitory potency and selectivity of these compounds. nih.govdocumentsdelivered.com The IC50 values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%, are used to quantify their potency. nih.gov

| Compound/Derivative Class | Enzyme | Inhibition Type | IC50 / Ki | Key Findings |

| N-(2-Aminophenyl)-benzamide derivatives | HDAC1, HDAC2 | - | Nanomolar | Potent inhibitors of class I HDACs. nih.gov |

| Tranylcypromine-based HDAC inhibitors | HDAC1, HDAC2, HDAC6, HDAC8 | - | Varied | Dual inhibition of LSD1 and HDACs. nih.gov |

| Aza-SAHA derivatives | HDAC10 | Selective | - | Potent and selective inhibition of HDAC10. chemrxiv.org |

Acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1) are key enzymatic targets in the development of therapies for Alzheimer's disease. nih.govd-nb.info AChE and BChE are involved in the breakdown of the neurotransmitter acetylcholine, while BACE1 is involved in the production of amyloid-β peptides. nih.govfrontiersin.org

Several benzamide derivatives have been synthesized and evaluated in vitro for their ability to inhibit these enzymes. nih.gov For example, N,N'-(1,4-phenylene)bis(3-methoxybenzamide) has been shown to be a potent inhibitor of both AChE and BACE1, with IC50 values in the micromolar and sub-micromolar range, respectively. nih.gov

In vitro assays for these enzymes typically involve measuring the enzymatic activity in the presence of varying concentrations of the inhibitor to determine the IC50 value. nih.govsemanticscholar.org Molecular docking studies are also often employed to understand the potential binding modes of these inhibitors within the enzyme active sites. nih.gov While direct evidence for 2-chloro-N-cyclopropylbenzamide is lacking, the benzamide scaffold is present in known inhibitors of these enzymes. researchgate.net

| Compound/Derivative Class | Enzyme | Inhibition Type | IC50 | Key Findings |

| N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | AChE, BACE1 | - | AChE: 0.056 µM, BACE1: 9.01 µM | Potent dual inhibitor. nih.gov |

| 5-Styrylbenzamide derivatives | AChE, BChE, BACE-1 | - | AChE: 2.1 µM, BChE: 4.7 µM, BACE-1: 6.7 µM (for derivative 2c) | Dual inhibition with antioxidant properties. nih.gov |

| N-benzylpiperidine derivatives | BChE | - | 0.72 µM (for compound 23) | Potent BChE inhibitor with β-amyloid anti-aggregation activity. nih.gov |

Other Biochemical Target Engagement Studies (e.g., DNA Gyrase, CYP51)

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a well-established target for antibacterial agents. Some studies have investigated novel inhibitors of this enzyme. For instance, a new class of DNA gyrase inhibitors, N-phenylpyrrolamides, has been discovered. nih.govrsc.orgnih.gov While not N-cyclopropylbenzamides, these compounds share an amide linkage and demonstrate that the broader class of N-aryl amides can interact with the ATP-binding site of the GyrB subunit of DNA gyrase. The most potent of these inhibitors exhibit low nanomolar IC50 values against Escherichia coli DNA gyrase. rsc.org Another study on morpholine-based thiazole (B1198619) derivatives also identified promising DNA gyrase inhibitors. als-journal.com Although direct in vitro studies on the inhibitory activity of this compound against DNA gyrase are not extensively documented in the available literature, the exploration of structurally related amide-containing compounds suggests a potential, yet unconfirmed, for this chemical class to interact with such targets.

CYP51 Inhibition: CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a key target for antifungal and potential cholesterol-lowering drugs. nih.govnih.gov Research into CYP51 inhibitors has revealed that molecules with an amide linkage can effectively bind to this enzyme. For example, novel amide imidazole (B134444) derivatives have been designed and synthesized as CYP51 inhibitors, showing potent antifungal activity. rsc.org Furthermore, studies on N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamides have been conducted to explore their binding within the active site of Candida albicans CYP51, establishing preliminary structure-activity relationships. cardiff.ac.uk VNI ((R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide) is a potent inhibitor of protozoan CYP51s. nih.gov While these examples are not direct N-cyclopropylbenzamide derivatives, they highlight the capacity of the benzamide scaffold to be incorporated into potent CYP51 inhibitors. The specific engagement of this compound with CYP51 has not been detailed in the reviewed in vitro studies, but the broader context of amide-containing molecules as CYP51 inhibitors suggests a potential area for future investigation.

Structure-Activity Relationship (SAR) Studies for Biochemical Efficacy (In Vitro)

The following sections delve into the structure-activity relationships of N-cyclopropylbenzamide derivatives, focusing on how specific structural modifications influence their in vitro biochemical activity.

Influence of Benzene (B151609) Ring Substitutions on In Vitro Biochemical Activity

Substitutions on the benzene ring of N-cyclopropylbenzamide derivatives can significantly impact their biochemical efficacy by altering their electronic properties, lipophilicity, and steric interactions with the target enzyme.

In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, substitutions on the N-phenyl ring were found to modulate the inhibitory activity against α-glucosidase and α-amylase. nih.gov For instance, a methyl group at the meta position of the N-phenyl ring resulted in increased inhibitory activity compared to substitutions at the ortho or para positions. nih.gov While this study does not focus on the benzene ring of the primary benzamide, it underscores the sensitivity of activity to the placement of substituents on the aromatic rings within the molecule.

Another study on benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) found that the nature and position of substituents on the N-aniline ring influenced insecticidal activity. mdpi.com A general trend observed was that less sterically hindered substitutions on the aniline (B41778) led to increased activity, possibly by reducing obstacles to binding with the target receptor. mdpi.com

Table 1: Influence of Benzene Ring Substitutions on In Vitro Activity of Benzamide Derivatives

| Compound Series | Substitution | Effect on In Vitro Activity | Target |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | meta-CH3 on N-phenyl ring | Increased inhibitory activity | α-glucosidase, α-amylase |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | ortho/para-CH3 on N-phenyl ring | Decreased inhibitory activity | α-glucosidase, α-amylase |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Less sterically hindered N-aniline substituents | Increased insecticidal activity | Insect receptors |

| N-phenylpyrrolamides | 3,4-dichloro-5-methyl on pyrrole (B145914) ring | Optimal for inhibitory activity | DNA gyrase |

Stereochemical Aspects of the Cyclopropyl Moiety in In Vitro Interactions

The cyclopropyl group is a valuable structural motif in medicinal chemistry due to its rigid, three-dimensional nature which can help to lock a molecule into a bioactive conformation. The stereochemistry of the cyclopropyl ring and its substituents can have a profound impact on the biological activity of a compound. Different stereoisomers of a molecule can exhibit significantly different potencies and selectivities for their biological targets. nih.gov

The incorporation of a cyclopropyl ring into pharmacologically active molecules has been shown to enhance metabolic stability and target binding by modulating the molecular conformation. nih.gov In the context of enzyme inhibition, the cyclopropyl moiety can access and interact with specific pockets within the active site. For instance, in the design of coronavirus 3C-like protease inhibitors, a cyclopropyl moiety was incorporated to access the hydrophobic S4 subsite of the enzyme, with the stereochemistry being crucial for optimal interactions. nih.gov

While specific studies on the stereochemical influence of the cyclopropyl group in this compound on DNA gyrase or CYP51 are limited, the principles of stereoselectivity in drug action are well-established. The precise orientation of the cyclopropyl ring relative to the rest of the molecule can determine how effectively the compound fits into the binding site of a target enzyme. Enantiomerically pure cyclopropane derivatives are often synthesized to maximize interactions with chiral biological targets like enzyme active sites.

Role of the Amide Linkage in Biochemical Target Engagement

The amide bond is a cornerstone of peptide and protein structure and is a prevalent feature in a vast number of biologically active compounds. researchgate.net Its importance in biochemical target engagement stems from its structural and electronic properties. The amide group is planar due to resonance, which restricts conformational flexibility and can help to pre-organize a molecule for binding to its target. nih.gov

A key feature of the amide linkage is its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov These hydrogen bonding interactions are often critical for the high-affinity binding of a ligand to a protein. In many enzyme inhibitors, the amide bond mimics a peptide bond and can form hydrogen bonds with the amino acid residues in the enzyme's active site that would normally bind to the substrate.

The amide functional group is also a common bioisostere, used to replace other functional groups to improve pharmacological properties. nih.gov The stability of the amide bond is another important factor in its role in drug molecules. While generally stable, the activation of amide bonds can be a key step in the mechanism of action of some enzyme inhibitors. nih.gov

In the context of N-cyclopropylbenzamide derivatives, the amide linkage serves to connect the substituted benzene ring and the cyclopropyl moiety. This linkage plays a crucial role in orienting these two key structural components for optimal interaction with a biological target. While direct evidence for the specific interactions of the amide bond of this compound with DNA gyrase or CYP51 is not detailed in the available literature, its fundamental role in providing structural rigidity and hydrogen bonding capacity is indisputable for its potential biological activity.

Environmental Transformations and Degradation Pathways of Benzamide Compounds

Photochemical Degradation of Substituted Chlorobenzamides

The photochemical degradation, or photolysis, of substituted chlorobenzamides is a significant abiotic transformation pathway, particularly in aqueous environments. researchgate.netuc.pt The process is initiated by the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of chemical bonds within the molecule. uc.pt For many chloroaromatic compounds, a primary photochemical reaction is dehalogenation, where the carbon-chlorine bond is broken. researchgate.netchemrxiv.org This can occur through photosubstitution, with the chlorine atom being replaced by a hydroxyl group from water, or through photoreduction. chemrxiv.org

The rate and mechanism of photolysis are influenced by various environmental factors. For instance, the presence of photosensitizers, such as humic substances or acetone, can accelerate the degradation rate by absorbing light energy and transferring it to the chlorobenzamide molecule. researchgate.netepa.gov The pH of the water can also play a role, although some studies have shown photodegradation kinetics to be independent of pH within environmentally relevant ranges. uc.pt

Studies on related chlorobenzamide compounds have identified several common photoproducts. For example, the photolysis of clomazone (B1669216) can yield 2-chlorobenzamide (B146235). researchgate.netresearchgate.net Further degradation can lead to the formation of other compounds such as o-chlorobenzoic acid, benzoic acid, o-chlorobenzaldehyde, and o-chlorobenzamide. epa.gov In some cases, complete mineralization to carbon dioxide (CO2) can occur, particularly in the presence of strong photosensitizers. epa.gov The degradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, a related benzoylphenylurea (B10832687) insecticide, also produces 2-chlorobenzamide as a primary product. acs.org

The efficiency of photochemical degradation is often quantified by the reaction's half-life (t½), which is the time required for half of the initial concentration of the compound to degrade. Photodegradation rates are typically faster under direct UV light compared to natural sunlight. researchgate.netresearchgate.net For example, the herbicide clomazone has a half-life of 51–59 minutes under UV light, while in natural sunlight, its half-life extends to 87–136 days. researchgate.net

Table 1: Photodegradation Products of Related Chlorobenzamides

| Parent Compound | Photodegradation Product | Reference |

| Clomazone | 2-Chlorobenzamide | researchgate.netresearchgate.net |

| FMC 57020 | o-Chlorobenzoic acid | epa.gov |

| FMC 57020 | Benzoic acid | epa.gov |

| FMC 57020 | o-Chlorobenzaldehyde | epa.gov |

| FMC 57020 | o-Chlorobenzamide | epa.gov |

| 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) urea | 2-Chlorobenzamide | acs.org |

Biotransformation Mechanisms of Cyclopropyl (B3062369) Compounds in Environmental Contexts

Biotransformation, driven by microorganisms, is a crucial process in the degradation of organic compounds in the environment. wikipedia.orgmdpi.com For compounds containing a cyclopropyl group, such as 2-chloro-N-cyclopropylbenzamide, the metabolic fate of this unique structural moiety is of particular interest. acs.orgresearchgate.net The high C-H bond dissociation energy of the cyclopropyl ring generally makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to other aliphatic systems. hyphadiscovery.com

However, when the cyclopropyl group is attached to an amine, as in N-cyclopropyl amides, it can undergo biotransformation. hyphadiscovery.com Microbial degradation of N-cyclopropyl compounds can proceed via hydrolytic reactions. For instance, studies on the bacterial degradation of N-cyclopropylmelamine have shown that the process can yield cyclopropylamine (B47189) as a metabolite. nih.gov This suggests that the amide bond in this compound could be a target for microbial enzymes, leading to the cleavage of the cyclopropylamine group.

The enzymatic machinery of various soil and aquatic microorganisms is capable of degrading a wide range of xenobiotic compounds. mdpi.com Bacteria such as Pseudomonas spp. have been shown to degrade N-cyclopropylmelamine. nih.gov The initial steps in the degradation of such compounds often involve deamination, followed by further breakdown of the molecule. nih.gov In the case of N-cyclopropylmelamine, the degradation pathway involves a two-step deamination to form cyclopropylammelide, which is then further metabolized to cyanuric acid and cyclopropylamine. nih.gov

The fate of the released cyclopropylamine is also an important consideration. While some microorganisms can utilize it as a nitrogen source, its persistence and potential for further transformation in the environment depend on the specific microbial communities present and the prevailing environmental conditions. nih.govplymouth.ac.uk

Formation and Fate of Environmental Transformation Products

The degradation of this compound through photochemical and biological pathways leads to the formation of various transformation products (TPs). The identity, persistence, and mobility of these TPs are critical for a comprehensive environmental risk assessment, as they can sometimes be more persistent or mobile than the parent compound. researchgate.netresearchgate.net

Based on the degradation pathways discussed, several potential TPs of this compound can be anticipated. Photodegradation is likely to produce 2-chlorobenzamide through cleavage of the N-cyclopropyl group or other reactions involving the chlorobenzoyl moiety. researchgate.netresearchgate.netacs.org Further photolytic reactions could lead to the formation of 2-chlorobenzoic acid. asm.org

Biotransformation, on the other hand, is expected to primarily target the amide linkage, potentially releasing 2-chlorobenzoic acid and cyclopropylamine. nih.gov 2-Chlorobenzamide is also a known environmental transformation product of other pesticides like clofentezine (B1669202) and dichlobenil. nih.gov

The fate of these TPs in the environment is variable. For example, 2,6-dichlorobenzamide (B151250) (BAM), a metabolite of the herbicide dichlobenil, is known to be highly persistent and mobile in soil and groundwater. researchgate.netasm.org This highlights the importance of monitoring not just the parent pesticide but also its key metabolites. asm.org Analytical methods, such as liquid chromatography coupled with tandem mass spectrometry, have been developed for the simultaneous determination of various benzamide (B126) pesticides and their degradation products in water samples. researchgate.net

The ultimate fate of these transformation products can range from complete mineralization to CO2 and water to incorporation into soil organic matter or transport into aquatic systems. The specific environmental conditions, including soil type, microbial population, sunlight intensity, and water chemistry, will ultimately determine the predominant degradation pathways and the resulting distribution of transformation products.

Table 2: Potential Transformation Products of this compound and their Origins

| Transformation Product | Potential Origin | Reference |

| 2-Chlorobenzamide | Photodegradation, Biotransformation | researchgate.netresearchgate.netacs.orgnih.gov |

| 2-Chlorobenzoic acid | Photodegradation, Biotransformation | asm.org |

| Cyclopropylamine | Biotransformation | nih.gov |

Future Research Directions and Advanced Methodological Applications

Innovations in Synthetic Methodologies for Complex Benzamide (B126) Scaffolds

The benzamide moiety is a cornerstone in medicinal chemistry and materials science, making the development of novel synthetic strategies a perpetual priority. While the traditional formation of 2-chloro-N-cyclopropylbenzamide involves the coupling of 2-chlorobenzoic acid derivatives with cyclopropylamine (B47189), research is moving towards more intricate and efficient methods for creating complex benzamide scaffolds. mdpi.com These innovations aim to improve yield, reduce reaction steps, and introduce greater molecular diversity.

Modern organic synthesis is increasingly focused on the use of advanced coupling reagents and catalytic systems to construct amide bonds under milder conditions. For instance, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have become instrumental in the synthesis of complex benzamides, overcoming the challenges posed by sterically hindered or electronically deactivated substrates. sci-hub.se

Future efforts will likely concentrate on C-H activation and functionalization, allowing for the direct modification of the benzamide core without the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with rhodium and palladium, is a promising avenue for achieving site-selective functionalization, enabling the creation of novel benzamide analogues with unique properties. snnu.edu.cn The development of "green" synthetic routes, utilizing more environmentally benign solvents and catalysts, also represents a significant direction for research. researchgate.net

Table 1: Comparison of Synthetic Coupling Reagents for Benzamide Formation

| Coupling Reagent | Description | Common Applications | Advantages |

| HATU | A highly effective uranium-based coupling reagent. | Peptide synthesis, formation of sterically hindered amides. sci-hub.se | High efficiency, fast reaction times, mild conditions. |

| DCC/DMAP | Dicyclohexylcarbodiimide (B1669883) with 4-Dimethylaminopyridine as a catalyst. | Standard esterification and amidation reactions. | Cost-effective, widely used. |

| PyBOP | A phosphonium-based reagent. | Synthesis of complex peptides and amides where racemization is a concern. | Reduces side reactions and racemization. |

| Oxalyl Chloride | Used to convert carboxylic acids to reactive acid chlorides. | Two-step amidation processes, suitable for robust substrates. | High reactivity of the intermediate acid chloride. |

Synergistic Integration of Computational and Experimental Approaches for Mechanistic Elucidation

Understanding the precise mechanism by which a molecule like this compound interacts with biological targets or participates in chemical transformations is critical for rational design and optimization. The integration of computational chemistry with experimental techniques provides a powerful paradigm for achieving this deep mechanistic insight. snnu.edu.cnibs.re.kr This synergy allows researchers to visualize and analyze transient states and reaction pathways that are difficult or impossible to observe through experimentation alone. nih.gov

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can model the electronic structure and dynamic behavior of molecules. snnu.edu.cnnih.gov For example, DFT calculations can elucidate the energetics of transition states in a synthetic reaction, explaining observed selectivity and guiding the development of more efficient catalysts. ibs.re.kr In the context of drug discovery, MD simulations can predict how a benzamide ligand binds to a protein target, revealing key interactions and informing the design of analogues with improved affinity and specificity. nih.gov

Experimental validation remains indispensable. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and advanced mass spectrometry can confirm the structures of intermediates and products predicted by computational models. This iterative cycle of prediction and verification accelerates the research process, leading to a more profound understanding of molecular behavior. snnu.edu.cnibs.re.kr This combined approach has been successfully applied to elucidate the mechanisms of transition-metal-catalyzed C–H functionalization of benzamides and to discover novel capsid assembly modulators in virology. snnu.edu.cnnih.gov

Development of Advanced Analytical Techniques for Environmental and Biochemical Studies

As the applications of benzamide compounds expand, so does the need for highly sensitive and specific analytical methods to detect and quantify them in complex matrices, such as environmental samples and biological fluids. sintef.nomdpi.com The very low concentrations at which these compounds may be present pose a significant analytical challenge. mdpi.com

Future research in this area will focus on the refinement and application of high-throughput and high-resolution analytical platforms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the workhorses for targeted analysis, offering exceptional sensitivity and selectivity for quantifying known benzamides and their metabolites. sintef.no

A growing area of interest is non-target and suspect screening, which aims to identify previously unknown compounds in a sample. This is often accomplished using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with techniques like two-dimensional gas chromatography (GCxGC). sintef.no These powerful tools allow for the characterization of complex mixtures and the identification of novel biotransformation products or environmental degradants of this compound. The development of paper-based analytical devices (PADs) also presents a future direction for cost-effective, on-site environmental monitoring without the need for bulky laboratory instrumentation. su.se

Table 2: Advanced Analytical Techniques for Benzamide Analysis

| Technique | Abbreviation | Principle | Application in Benzamide Studies |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Separates compounds in a liquid phase followed by mass-based detection and fragmentation for structural confirmation. sintef.no | Quantification of parent compounds and metabolites in biological fluids (blood, urine). |

| Gas Chromatography-Tandem Mass Spectrometry | GC-MS/MS | Separates volatile compounds in a gas phase before mass analysis. sintef.no | Analysis of volatile derivatives or contaminants in environmental samples. |

| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass measurements, allowing for the determination of elemental composition. | Identification of unknown metabolites and environmental degradation products. |

| Two-Dimensional Gas Chromatography | GCxGC | Offers greatly enhanced separation power by using two different chromatography columns. sintef.no | Characterization of complex environmental mixtures containing trace levels of pollutants. |

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-N-cyclopropylbenzamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves selecting appropriate coupling reagents and reaction conditions. For benzamide derivatives, acylation reactions using chloro-substituted benzoyl chlorides with cyclopropylamine under inert atmospheres (e.g., nitrogen) are common. Catalysts such as pyridine or DMAP can enhance reaction efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (>95% purity threshold) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Management : Collect halogenated waste separately and neutralize acidic/byproduct residues before disposal .

- Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if inhaled .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : Use -NMR (DMSO-d6) to identify cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 7.2–8.0 ppm). -NMR confirms carbonyl resonance (~165 ppm) .

- FT-IR : Look for amide C=O stretch (~1680 cm) and N-H bend (~3300 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 224.6 (calculated for CHClNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer: Contradictions in bond lengths/angles may arise from polymorphism or solvent inclusion. Conduct single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 200 K) to minimize thermal motion artifacts . Compare experimental data (e.g., C-Cl bond length: ~1.74 Å) with DFT-optimized structures (B3LYP/6-31G* basis set). Use software like CrysAlisPro for data reduction and OLEX2 for structure refinement .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?

Methodological Answer:

- Substitution Patterns : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at the benzene ring) and assess bioactivity (e.g., IC in enzyme assays).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase enzymes). Validate with in vitro assays .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link logP values and steric parameters (Taft’s Es) with activity trends .

Q. How does the molecular conformation of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The cyclopropyl group induces steric hindrance, affecting accessibility of the amide nitrogen. Conduct kinetic studies under varying conditions (polar aprotic solvents, elevated temperatures) to measure reaction rates. Compare with less hindered analogs (e.g., N-methyl derivatives). X-ray crystallography reveals dihedral angles between the benzamide and cyclopropyl moieties (~45°), which correlate with reactivity .

Contradiction Analysis in Spectral Data

Discrepancies in -NMR signals (e.g., split peaks) may indicate rotameric equilibria of the amide bond. Use variable-temperature NMR (VT-NMR) in DMSO-d6 from 25°C to 80°C to observe coalescence of split signals, confirming dynamic rotational barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.